1H-benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile chemical properties and are widely used in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1H-benzotriazole with a suitable alkylating agent to form the benzotriazolylmethyl intermediate. This intermediate is then reacted with 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazolyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolyl group can act as a leaving group, facilitating various chemical transformations. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
Uniqueness
1H-1,2,3-Benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the benzotriazolyl group with the cyclopenta[b]quinoline scaffold provides a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C20H16N4O2/c25-20(26-12-24-18-11-4-3-9-17(18)22-23-24)19-13-6-1-2-8-15(13)21-16-10-5-7-14(16)19/h1-4,6,8-9,11H,5,7,10,12H2 |
InChI Key |
CWCHDWMGFLFZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.